molecular formula C9H4F9N5O B5053093 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5053093
M. Wt: 369.15 g/mol
InChI Key: NSYAXLPEDGGJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, leading to its potential anticancer and antiviral properties.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a significant impact on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and reduce viral replication. Additionally, it has been shown to act as a fluorescent probe in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is its potential use in various fields such as medicinal chemistry, materials science, and catalysis. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One direction is to investigate its potential use as a fluorescent probe in various biological systems. Another direction is to explore its potential use as a catalyst in various reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of cancer and viral infections.
In conclusion, 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 2-amino-4,6-dichloropyrimidine with 5-(nonafluorobutyl)-1H-1,2,3-triazole in the presence of a base. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been studied for its potential use in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer and antiviral properties. In materials science, it has been explored for its ability to act as a fluorescent probe. In catalysis, it has been studied for its potential use as a catalyst in various reactions.

properties

IUPAC Name

2-amino-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N5O/c10-6(11,7(12,13)8(14,15)9(16,17)18)2-1-3(24)23-5(20-2)21-4(19)22-23/h1H,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYAXLPEDGGJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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